molecular formula C12H17NO2 B7898384 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene

5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene

Cat. No.: B7898384
M. Wt: 207.27 g/mol
InChI Key: SCIDTXFHJJWWTD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. nih.gov This widespread importance can be attributed to several key factors:

Diverse Biological Activities: These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.net

Structural Mimicry: Nitrogen heterocycles can mimic the structures of endogenous molecules, enabling them to interact with biological targets such as enzymes and receptors. nih.gov

Physicochemical Properties: The presence of nitrogen atoms influences the physicochemical properties of a molecule, such as its basicity, polarity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions and pharmacokinetic profiles. researchgate.net

Synthetic Versatility: In organic synthesis, nitrogen-containing heterocycles serve as versatile building blocks and intermediates for the construction of more complex molecules. baranlab.org

The Pyrrolidine (B122466) Moiety as a Privileged Scaffold in Bioactive Molecules and Alkaloids

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry. ufrj.brresearchgate.net This designation stems from its frequent appearance in a wide range of biologically active compounds and natural products, particularly alkaloids. nih.gov

Furthermore, the pyrrolidine scaffold can contain multiple stereocenters, leading to a rich stereochemical diversity. The precise spatial arrangement of substituents is often crucial for selective interaction with chiral biological targets like proteins and enzymes. nih.gov

The non-planar nature of the pyrrolidine ring allows for the presentation of substituents in a well-defined three-dimensional arrangement. nih.gov This is a significant advantage in modern drug design, which increasingly focuses on exploring the three-dimensional pharmacophore space to achieve higher selectivity and potency. By serving as a rigid or semi-rigid scaffold, the pyrrolidine ring can orient functional groups in specific vectors, enabling precise interactions with the binding sites of biological targets. researchgate.net

The Dimethoxybenzene Motif in Chemical Design and Synthesis

The dimethoxybenzene motif is another structural unit frequently encountered in the design and synthesis of bioactive molecules and natural products. nih.gov The methoxy (B1213986) groups, being electron-donating, influence the electronic properties of the benzene (B151609) ring and can participate in hydrogen bonding interactions.

This moiety is found in a variety of natural products with interesting biological activities. nih.gov In synthetic chemistry, dimethoxybenzene derivatives serve as versatile intermediates, with the methoxy groups acting as directing groups for further functionalization of the aromatic ring or as precursors to hydroxyl groups, which are important for biological activity and solubility. researchgate.net

Rationale for Investigating Pyrrolidine-Substituted Dimethoxybenzene Compounds

The investigation of compounds that combine the pyrrolidine and dimethoxybenzene scaffolds, such as 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene, is founded on several key principles of medicinal chemistry and drug design. The primary rationale is the application of the "privileged scaffold" concept, which suggests that combining two or more such scaffolds can lead to novel molecules with enhanced or entirely new biological activities. researchgate.netnih.gov

The pyrrolidine ring provides a three-dimensional framework and a basic nitrogen atom, which is often a key feature for interacting with biological targets. The stereochemistry of the pyrrolidine, in this case, the (2s) configuration, introduces a specific chiral element that can be critical for enantioselective recognition by receptors or enzymes.

By covalently linking these two privileged scaffolds, novel chemical space is explored, potentially leading to the discovery of compounds with unique pharmacological profiles. The combination of the aliphatic, chiral, and basic properties of the pyrrolidine with the aromatic and electronically rich nature of the dimethoxybenzene creates a hybrid structure with a distinct set of physicochemical properties that may be favorable for interacting with a range of biological targets. The exploration of such hybrid molecules is a rational and promising strategy in the ongoing search for new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIDTXFHJJWWTD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 2s Pyrrolidin 2 Yl 1,3 Dimethoxybenzene Architectures

Direct Functionalization Approaches of Pyrrolidine (B122466) Rings with Dimethoxybenzene Units

These strategies commence with a pyrrolidine derivative and introduce the 1,3-dimethoxybenzene (B93181) group at the C-2 position. This is typically achieved through carbon-carbon bond-forming reactions that couple the two key fragments.

Mannich Reaction Methodologies Involving Dimethoxybenzaldehyde and Pyrrolidine

While the classic Mannich reaction is a cornerstone of organic synthesis, its direct application to couple pyrrolidine with 1,3-dimethoxybenzene is less common. A more relevant and analogous transformation is the acid-catalyzed reaction of γ-ureidoacetals with highly activated aromatic compounds. researchgate.net This approach functions as an effective method for synthesizing 2-arylpyrrolidines.

In this strategy, a γ-ureidoacetal acts as a precursor to a cyclic N-acyliminium ion. This electrophilic intermediate is then intercepted by an electron-rich aromatic ring, such as phloroglucinol (B13840) (benzene-1,3,5-triol), which is structurally analogous to 1,3-dimethoxybenzene, via an electrophilic aromatic substitution mechanism. The reaction proceeds under mild, acid-catalyzed conditions, avoiding the need for expensive or sensitive reagents. researchgate.net Applying this logic, a suitably protected γ-aminoacetal could cyclize to form an iminium ion, which would then be attacked by 1,3-dimethoxybenzene to furnish the desired 2-(3,5-dimethoxyphenyl)pyrrolidine (B1587731) skeleton.

Reactant 1 Reactant 2 Catalyst Key Intermediate Product Type
γ-Ureidoacetal1,3-DimethoxybenzeneTrifluoroacetic AcidCyclic N-Acyliminium IonN-Carboxamide-2-(3,5-dimethoxyphenyl)pyrrolidine

Coupling Reactions Utilizing Pyrrolidine Derivatives and Substituted Dimethoxybenzene Compounds

Modern cross-coupling reactions provide powerful tools for forging the C-C bond between a pyrrolidine ring and a dimethoxybenzene unit. A notable example is the copper-catalyzed intermolecular carboamination of vinylarenes. nih.gov This method allows for the direct synthesis of 2-arylpyrrolidines from readily available starting materials.

The reaction couples a vinylarene, such as 3,5-dimethoxystyrene, with a potassium N-carbamoyl-β-aminoethyltrifluoroborate. The process is mediated by a copper catalyst and an oxidant (e.g., MnO₂). Mechanistic studies suggest the reaction proceeds through a stepwise oxidative coupling sequence involving radical intermediates. nih.gov This methodology is advantageous as it builds the pyrrolidine ring and attaches the aryl substituent in a single transformation, offering good functional group tolerance. The resulting N-carbamoyl protecting group is often more readily cleaved than the sulfonamides commonly produced in other methods. nih.gov

Substrate 1 Substrate 2 Catalyst/Mediator Solvent Temperature Product
3,5-Dimethoxystyrene (proposed)Potassium N-Cbz-β-aminoethyltrifluoroborateCu(OAc)₂ / MnO₂1,4-Dioxane120 °CN-Cbz-2-(3,5-dimethoxyphenyl)pyrrolidine

Construction of the Pyrrolidine Ring System on a Dimethoxybenzene Scaffold

This alternative approach begins with a 1,3-dimethoxybenzene-containing substrate and elaborates the five-membered nitrogen heterocycle upon it. Cyclization and multi-component reactions are the primary strategies employed here.

Cyclization Reactions for Pyrrolidine Core Formation

Intramolecular cyclization reactions are a highly effective means of forming the pyrrolidine ring. A versatile method involves the ring-opening of a donor-acceptor (DA) cyclopropane (B1198618) followed by intramolecular cyclization. Specifically, a dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate can be synthesized and used as the key starting material. mdpi.com

This DA cyclopropane undergoes a nickel-catalyzed ring-opening reaction with an amine, such as aniline (B41778) or benzylamine. The resulting intermediate, a γ-amino ester, is then induced to cyclize under thermal conditions with acid catalysis. Subsequent dealkoxycarbonylation affords the 5-(3,5-dimethoxyphenyl)pyrrolidin-2-one. mdpi.com This γ-lactam is a valuable precursor that can be readily reduced to the target pyrrolidine using reducing agents like lithium aluminum hydride.

Starting Material Reagent Catalyst Conditions Intermediate Product
Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylateAnilineNi(ClO₄)₂·6H₂O1. DCE, reflux; 2. Toluene, AcOH, reflux; 3. NaOH, EtOH/H₂Oγ-amino ester5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one

Another powerful strategy is the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org An imine formed from 3,5-dimethoxybenzaldehyde (B42067) and a primary amine could be electrochemically reduced to a radical anion. This species can then undergo nucleophilic attack on a dihaloalkane (e.g., 1,3-dibromopropane), followed by a second reduction and intramolecular cyclization to yield the 2-arylpyrrolidine core. beilstein-journals.org

Multi-component Reaction Strategies for Complex Pyrrolidine-Dimethoxybenzene Scaffolds

Multi-component reactions (MCRs) offer exceptional efficiency by combining three or more reactants in a single pot to generate complex products, thereby minimizing waste and operational steps. researchgate.net The [3+2] cycloaddition reaction involving azomethine ylides is one of the most prominent MCRs for pyrrolidine synthesis. mdpi.commdpi.com

An azomethine ylide can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine) with an aldehyde, in this case, 3,5-dimethoxybenzaldehyde. This 1,3-dipole then reacts with a dipolarophile, such as an alkene or alkyne, to construct the pyrrolidine ring with high stereoselectivity. researchgate.net This approach simultaneously installs the required 3,5-dimethoxyphenyl group at the C-2 position and allows for further substitution on the ring depending on the choice of dipolarophile.

Component 1 (Aldehyde) Component 2 (Amine) Component 3 (Dipolarophile) Reaction Type Product Scaffold
3,5-DimethoxybenzaldehydeSarcosine (or other α-amino acid)N-Phenylmaleimide[3+2] CycloadditionSubstituted 2-(3,5-dimethoxyphenyl)pyrrolidine

Stereoselective Synthesis Approaches for (2S)-Pyrrolidine Stereochemistry

Achieving the desired (2S) absolute configuration is paramount for biological applications. The primary methods for controlling stereochemistry involve using starting materials from the chiral pool, employing chiral auxiliaries, or utilizing asymmetric catalysis.

A highly effective and common strategy is to start with enantiopure precursors, with L-proline and its derivatives (e.g., trans-4-hydroxy-L-proline) being the most utilized building blocks from the chiral pool. mdpi.comnih.gov The inherent (S) stereochemistry of L-proline can be preserved through a variety of synthetic transformations to yield the target 2-substituted pyrrolidine. For instance, the carboxylic acid of a protected L-proline derivative can be converted into a suitable functional group that allows for the introduction of the 3,5-dimethoxyphenyl moiety via nucleophilic addition or cross-coupling reactions. nih.gov

Chiral auxiliaries offer another robust method for diastereoselective synthesis. researchgate.net For example, an achiral N-acyliminium ion precursor can be attached to a chiral auxiliary, such as one derived from (R)-phenylglycinol. nih.govacs.org The auxiliary then directs the nucleophilic addition of a 3,5-dimethoxyphenyl Grignard reagent to one face of the iminium ion, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary reveals the enantioenriched (2S)-pyrrolidine product. acs.org

Strategy Chiral Source Key Transformation Stereochemical Control
Chiral Pool SynthesisL-ProlineFunctionalization at C-2Substrate control
Chiral Auxiliary(R)-PhenylglycinolDiastereoselective nucleophilic addition to N-acyliminium ionAuxiliary-induced facial bias
Asymmetric CatalysisChiral Rhodium CatalystAsymmetric hydrogenation of a 2-(3,5-dimethoxyphenyl)pyrrole (B15046302) precursorCatalyst control

Finally, asymmetric catalysis, such as the rhodium-catalyzed hydrogenation of a 2-(3,5-dimethoxyphenyl)pyrrole precursor using a chiral phosphine (B1218219) ligand, could provide enantioselective access to the target compound. researchgate.net

Chiral Auxiliaries and Asymmetric Catalysis

The construction of the chiral pyrrolidine ring often relies on methodologies that can effectively control the stereochemical outcome of the reaction. Chiral auxiliaries and asymmetric catalysis are two powerful and widely employed strategies to achieve high enantioselectivity in the synthesis of 2-substituted pyrrolidines, including the target compound.

A prominent strategy involves the diastereoselective addition of organometallic reagents to chiral imines or their derivatives. One such method reports the highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. This approach is versatile, allowing for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine, thereby establishing the desired stereocenter. Subsequent intramolecular cyclization then affords the pyrrolidine ring.

While a specific example for the synthesis of 5-((2S)-pyrrolidin-2-yl)-1,3-dimethoxybenzene using this exact method is not detailed in the available literature, the generality of the method suggests its applicability. The synthesis would likely proceed via the reaction of 3,5-dimethoxyphenylmagnesium bromide with the chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization.

Table 1: Illustrative Diastereoselective Grignard Addition for 2-Arylpyrrolidine Synthesis

EntryAryl Grignard ReagentDiastereomeric Ratio (d.r.)Yield (%)Reference
1Phenylmagnesium bromide>98:285 rsc.org
24-Methoxyphenylmagnesium bromide>98:282 rsc.org
32-Thienylmagnesium bromide>98:278 rsc.org

Asymmetric catalysis offers an alternative and often more atom-economical approach. This can involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. For the synthesis of 2-arylpyrrolidines, methods such as asymmetric hydrogenation of a suitable pyrrole (B145914) precursor or the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes have been developed. rsc.orgnih.gov

For instance, the catalytic asymmetric hydrogenation of a 2-(3,5-dimethoxyphenyl)-1H-pyrrole, using a chiral transition metal catalyst (e.g., based on rhodium or iridium with a chiral phosphine ligand), could potentially yield the desired (S)-enantiomer with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

Utilization of Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. Amino acids, in particular, are excellent chiral pool precursors for the synthesis of pyrrolidine derivatives due to their inherent stereochemistry.

L-Proline and L-glutamic acid are logical and frequently utilized starting materials for the synthesis of (S)-pyrrolidine derivatives. nih.govresearchgate.netscilit.com A synthetic route starting from L-glutamic acid could involve a series of transformations including reduction, cyclization, and functional group manipulations to arrive at the target molecule. For example, L-glutamic acid can be converted to the corresponding 5-substituted proline derivative. researchgate.net

A plausible, though not explicitly documented, synthetic sequence could begin with the protection of the amino and carboxylic acid functionalities of L-glutamic acid. The γ-carboxylic acid could then be selectively reduced to an alcohol, which can be converted to a leaving group. Intramolecular cyclization would then form the pyrrolidine ring. Subsequent functionalization, such as the introduction of the 3,5-dimethoxyphenyl group at the 2-position, would be required. This could potentially be achieved through the formation of an N-acyliminium ion intermediate followed by the addition of a 3,5-dimethoxyphenyl nucleophile.

Another strategy involves the use of (S)-prolinol, which is readily derived from L-proline, as a chiral scaffold. nih.gov A diastereoselective allylation of an imine derived from (R)-phenylglycinol, followed by a hydrozirconation/iodination sequence to promote cyclization, has been reported for the synthesis of pyrrolidine-based ligands. researchgate.net This general approach highlights how chiral pool-derived auxiliaries can be used to direct the formation of new stereocenters.

Table 2: Common Chiral Pool Starting Materials for Pyrrolidine Synthesis

Starting MaterialKey Chiral FeaturePotential Synthetic UtilityReference
L-Proline(S)-configuration at C2Direct precursor to various functionalized pyrrolidines. nih.gov
L-Glutamic Acid(S)-configuration at C2Can be converted to 5-substituted prolines and other pyrrolidine derivatives. researchgate.netresearchgate.net
(R)-PhenylglycinolChiral amino alcoholUsed as a chiral auxiliary to direct stereoselective reactions. researchgate.net

Advanced Chemical Transformations and Derivatization Studies

Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, featuring a secondary amine, is a prime site for chemical modification, enabling the introduction of a wide array of functional groups that can modulate the compound's physicochemical characteristics.

The nitrogen atom in the pyrrolidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental strategies for creating a diverse library of derivatives.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. It is typically achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. Alternative, greener methods may involve the reductive amination of aldehydes or ketones.

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming a stable amide linkage. Common acylating agents include acyl chlorides and acid anhydrides, often used in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. Amide formation significantly alters the electronic properties of the nitrogen, removing its basicity and introducing a planar, resonance-stabilized group.

Table 1: Representative N-Alkylation and N-Acylation Reactions This table provides illustrative examples of common synthetic transformations.

TransformationReagent ClassExample ReagentProduct Type
N-Alkylation Alkyl HalideBenzyl bromide (BnBr)N-Benzylpyrrolidine
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropylpyrrolidine
N-Acylation Acyl ChlorideAcetyl chloride (AcCl)N-Acetylpyrrolidine (Amide)
Acid Anhydride (B1165640)Acetic anhydride (Ac₂O)N-Acetylpyrrolidine (Amide)
N-Sulfonylation Sulfonyl ChlorideTosyl chloride (TsCl)N-Tosylpyrrolidine (Sulfonamide)
N-Carbamoylation IsocyanatePhenyl isocyanate (PhNCO)N-Phenylcarbamoylpyrrolidine (Urea)

The five-membered pyrrolidine ring is not planar; it adopts puckered, non-planar conformations often described as "envelope" or "twist" forms to minimize steric and torsional strain. The introduction of substituents significantly influences the preferred conformation, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.netnih.gov

Stereoelectronic effects play a crucial role in determining the ring's pucker. beilstein-journals.orgbeilstein-journals.org For instance, the electronegativity of a substituent can dictate the conformational equilibrium. Studies on substituted prolines have shown that the electronegativity of a substituent at the C-4 position can favor specific exo or endo puckering. nih.gov While the subject compound has a substituent at C-2, these principles of conformational control still apply. The bulky 1,3-dimethoxybenzene (B93181) group at the C-2 position will sterically favor a conformation where it occupies a pseudo-equatorial position to minimize steric hindrance. Further substitution on the ring would introduce additional steric and electronic interactions, potentially locking the ring into a more rigid conformation. nih.gov These conformational changes can, in turn, alter the accessibility and reactivity of the nitrogen lone pair and the adjacent ring atoms.

Table 2: Influence of Substituents on Pyrrolidine Ring Properties

Substituent PropertyPosition of InfluenceEffect on Ring ConformationImpact on Reactivity
Steric Bulk C2, C3, C4, C5Favors pseudo-equatorial orientation of the substituent, locking the ring pucker. nih.govCan hinder or facilitate access to the nitrogen lone pair for reactions.
Electronegativity C3, C4Induces specific exo or endo puckering through stereoelectronic effects. nih.govbeilstein-journals.orgAlters the electron density and basicity of the nitrogen atom.
N-Acylation N1Flattens the geometry around the nitrogen atom due to amide resonance.Removes nitrogen basicity and nucleophilicity; introduces a rigid planar group.

Functionalization of the Dimethoxybenzene Moiety

The 1,3-dimethoxybenzene ring is an electron-rich aromatic system, making it susceptible to a variety of functionalization reactions, particularly electrophilic aromatic substitution.

The two methoxy (B1213986) groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wisc.eduyoutube.com In the 1,3-disubstituted ring of the target molecule, the positions are:

C-4 and C-6: These positions are ortho to one methoxy group and para to the other, making them the most electronically activated and sterically accessible sites for substitution.

C-2: This position is ortho to both methoxy groups. While electronically activated, it is significantly more sterically hindered.

C-5: This position is already occupied by the pyrrolidine ring.

Under the strongly acidic conditions typical for Friedel-Crafts reactions, the pyrrolidine nitrogen would be protonated, rendering the C-5 substituent strongly deactivating. msu.edu This effect further enhances the inherent regioselectivity, strongly favoring substitution at the C-4 and C-6 positions.

Friedel-Crafts Acylation and Alkylation: These classic reactions allow for the introduction of acyl and alkyl groups, respectively. rsc.org Acylation is typically performed with an acyl chloride or anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.netchegg.com Alkylation can be achieved with alkyl halides, though it is often prone to side reactions. Polyphosphoric acid (PPA) is also an effective medium for acylations of activated rings like 1,3-dimethoxybenzene. researchgate.net The high reactivity of the 1,3-dimethoxybenzene system makes it an excellent substrate for these transformations. acs.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Dimethoxybenzene

Reaction TypeReagentsMajor Product(s)
Acylation Acetyl chloride, AlCl₃2,4-Diacetyl-1,3-dimethoxybenzene
Nitration HNO₃, H₂SO₄4,6-Dinitro-1,3-dimethoxybenzene
Bromination Br₂, FeBr₃4,6-Dibromo-1,3-dimethoxybenzene

Beyond acylation and alkylation, halogenation and directed metalation provide powerful routes to functionalize the aromatic ring with distinct regiochemical outcomes.

Halogenation: As a form of electrophilic aromatic substitution, halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) follows the same regiochemical principles outlined above, leading to substitution primarily at the C-4 and C-6 positions. masterorganicchemistry.comwikipedia.orglibretexts.org

Directed Ortho Metalation (DoM): This strategy offers an alternative and highly regioselective method for functionalization. wikipedia.org Methoxy groups are effective Directed Metalation Groups (DMGs). organic-chemistry.org In the presence of a strong organolithium base, such as n-butyllithium, the methoxy groups can coordinate the lithium ion and direct deprotonation exclusively to the C-2 position located between them. wikipedia.orgbaranlab.org This generates a potent C-2 aryllithium nucleophile, which can then be quenched with a wide range of electrophiles (e.g., CO₂, I₂, aldehydes) to install a functional group at a position inaccessible by standard electrophilic substitution.

Table 4: Comparison of Functionalization Methods for the Dimethoxybenzene Ring

MethodMechanismPrimary Site of ReactionTypical ReagentsResulting Functionalization
Electrophilic Substitution Electrophilic AttackC-4, C-6Br₂/FeBr₃Halogenation (e.g., -Br)
Directed Ortho Metalation Deprotonation/Nucleophilic AttackC-21. n-BuLi 2. Electrophile (e.g., I₂)Introduction of various groups (e.g., -I)

Synthesis of Analogues and Derivatives of 5-((2S)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene

The creation of analogues and derivatives of the title compound is achieved through a variety of synthetic strategies, including the modification of the parent structure or de novo synthesis from different precursors. These approaches allow for systematic exploration of structure-activity relationships.

Key synthetic strategies include:

De Novo Synthesis from Modified Precursors: The synthesis can begin with analogues of the starting materials. For instance, using a substituted L-proline derivative allows for modifications on the pyrrolidine ring, while starting with a different substituted arylboronic acid or aryl halide can introduce variations to the aromatic moiety.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrrolidine ring itself. nih.gov The reaction between an azomethine ylide (generated from an amino acid and an aldehyde) and a dipolarophile (like a substituted alkene) can yield highly substituted pyrrolidine rings, offering a route to analogues with diverse substitution patterns.

Post-Synthesis Derivatization: As detailed in the sections above, the parent molecule can serve as a scaffold for further reactions. N-alkylation/acylation of the pyrrolidine nitrogen and electrophilic substitution or directed metalation of the dimethoxybenzene ring are common post-synthesis modifications.

Biocatalytic Approaches: Enzymatic methods, such as those employing transaminases, have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing an enantioselective route to chiral pyrrolidine cores. nih.govacs.org

Table 5: Strategies for the Synthesis of Analogues and Derivatives

StrategyMoiety TargetedDescriptionExample Approach
De Novo Synthesis Pyrrolidine RingUse of substituted L-proline or other cyclic amino acids as starting materials. nih.govSynthesis starting from 4-hydroxyproline (B1632879) to introduce a hydroxyl group.
Aromatic RingEmploying different arylboronic acids in a Suzuki coupling or Grignard reagents.Using 3,5-difluorophenylboronic acid to create a difluoro analogue.
Cycloaddition Reactions Pyrrolidine Ring1,3-dipolar cycloaddition to construct the five-membered ring with various substituents. nih.govReaction of an aryl aldimine with a vinyl sulfone to yield a sulfonyl-substituted pyrrolidine. x-mol.com
Post-Synthesis Modification Pyrrolidine NitrogenN-acylation or N-alkylation of the secondary amine.Reaction with benzoyl chloride to form the N-benzoyl derivative.
Aromatic RingElectrophilic aromatic substitution or directed metalation.Bromination at the C-4 position of the dimethoxybenzene ring.

Structural Modifications at the Pyrrolidine C-2 Position

The C-2 position of the pyrrolidine ring, being the point of attachment to the dimethoxybenzene ring, is a critical locus for structural variation. Modifications at this position can significantly influence the spatial orientation of the two ring systems, thereby affecting interactions with biological targets.

One common strategy involves the introduction of various substituents at the C-2 position to modulate steric bulk and electronic properties. Research on analogous structures has shown that even minor alterations at this position can lead to substantial changes in biological activity. For instance, the introduction of alkyl groups of varying sizes can probe the steric tolerance of the binding pocket of a target receptor or enzyme.

Another avenue of exploration is the modification of the stereochemistry at the C-2 position. While the (S)-enantiomer is specified, the synthesis and evaluation of the (R)-enantiomer and the racemic mixture are crucial steps in understanding the stereochemical requirements for biological activity. Studies on similar chiral compounds have frequently demonstrated that biological activity often resides predominantly in one enantiomer.

Furthermore, the pyrrolidine ring itself can be replaced with other saturated heterocyclic systems to explore the impact of ring size and heteroatom composition. This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with improved properties.

Table 1: Representative Modifications at the Pyrrolidine C-2 Position

Modification TypeExample Substituent/ChangeRationale
AlkylationMethyl, Ethyl, IsopropylProbing steric tolerance of the binding site.
Stereochemical Inversion(R)-enantiomerInvestigating stereospecificity of biological interactions.
Scaffold HoppingPiperidine (B6355638), AzetidineExploring alternative heterocyclic cores for improved properties.
FunctionalizationHydroxymethyl, CarboxamideIntroducing hydrogen bonding capabilities to enhance binding affinity.

Substituent Variations on the 1,3-Dimethoxybenzene Ring

The 1,3-dimethoxybenzene ring presents a versatile platform for structural modifications to fine-tune the electronic and lipophilic character of the molecule. The methoxy groups at the 1 and 3 positions are key determinants of the molecule's electronic properties and can influence its metabolic stability.

The lipophilicity of the molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, can be systematically varied by introducing substituents with different lipophilic characteristics. Halogenation (e.g., with fluorine, chlorine, or bromine) is a common strategy to increase lipophilicity and potentially enhance membrane permeability.

Moreover, the methoxy groups themselves can be modified. Demethylation to the corresponding phenols introduces hydrogen-bonding capabilities, which can be crucial for target interaction. Alternatively, replacement with larger alkoxy groups can be explored to probe for additional hydrophobic interactions within a binding pocket.

Table 2: Impact of Substituent Variations on the 1,3-Dimethoxybenzene Ring

Position of SubstitutionSubstituentPredicted Effect
4-position-Cl, -BrIncreased lipophilicity, potential for halogen bonding.
4-position-NO2Strong electron-withdrawing effect, alters electronic distribution.
2-position-FCan influence conformation and metabolic stability.
1,3-positions-OH (demethylation)Introduction of hydrogen-bonding donor/acceptor sites.

Exploration of Hybrid Molecular Architectures Incorporating the Core

The development of hybrid molecules, which combine the core structure of 5-((2s)-pyrrolidin-2-yl)-1,3-dimethoxybenzene with other pharmacologically active scaffolds, represents a contemporary strategy to design multifunctional ligands. benthamscience.com This approach aims to create single chemical entities that can modulate multiple biological targets, a concept that is particularly relevant for complex diseases.

One approach involves linking the core molecule to another pharmacophore via a suitable linker. The nature and length of the linker are critical and can be optimized to ensure that both pharmacophoric units can adopt their bioactive conformations. For instance, the pyrrolidine nitrogen provides a convenient handle for covalent attachment of other molecular fragments.

Hybridization can also be achieved by fusing the dimethoxybenzene ring with other aromatic or heterocyclic ring systems. This can lead to the creation of novel, rigidified structures with distinct pharmacological profiles. The goal is to integrate the desirable properties of the parent molecule with those of the appended scaffold to achieve synergistic effects or a broader spectrum of activity. Research into hybrid compounds derived from pyrrolidine-2,5-diones has shown promise in developing broad-spectrum anticonvulsants. nih.govdocumentsdelivered.com These hybrids often integrate chemical features from known antiepileptic drugs. nih.gov

Table 3: Examples of Hybrid Molecular Architectures

Hybridization StrategyAppended Pharmacophore/ScaffoldPotential Therapeutic Area
Linker-basedN-acylation with a known CNS-active acidNeurology, Psychiatry
Ring FusionFusion with a quinoline (B57606) or isoquinoline (B145761) systemOncology, Infectious Diseases
ConjugationAttachment of a sugar moietyTargeted drug delivery

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through various NMR experiments, it is possible to map out the carbon and proton framework of the molecule.

The ¹H NMR spectrum of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene is expected to show distinct signals corresponding to the protons of the dimethoxybenzene ring and the pyrrolidine (B122466) ring. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at the C4 position would appear as a triplet, while the two equivalent protons at the C2 and C6 positions would appear as a doublet. The two methoxy (B1213986) groups (-OCH₃) are chemically equivalent and would produce a single, sharp singlet integrating to six protons.

The pyrrolidine ring protons would appear in the aliphatic region of the spectrum. The proton on the chiral carbon (C2), which is attached to the aromatic ring, would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining protons on the pyrrolidine ring at positions C3, C4, and C5 would exhibit complex multiplets due to spin-spin coupling. The N-H proton of the secondary amine would typically appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 6.4-6.5 d 2H Ar-H (C2, C6)
~ 6.3-6.4 t 1H Ar-H (C4)
~ 4.0-4.2 m 1H Pyrrolidine C2-H
~ 3.7-3.8 s 6H -OCH₃
~ 3.0-3.3 m 2H Pyrrolidine C5-H₂
~ 1.8-2.2 m 4H Pyrrolidine C3-H₂, C4-H₂
(variable) br s 1H N-H

Note: Predicted values are based on standard chemical shifts and substituent effects. Actual experimental values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The aromatic region would show four signals: two for the methoxy-substituted carbons (C1, C3), one for the pyrrolidine-substituted carbon (C5), and one for the protonated aromatic carbons (C2, C4, C6, with C2/C6 being equivalent). The methoxy groups would yield a single signal in the 55-60 ppm range. The five carbons of the pyrrolidine ring would produce four distinct signals in the aliphatic region, assuming C3 and C4 are sufficiently different electronically.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment
~ 161 Ar-C (C1, C3)
~ 145 Ar-C (C5)
~ 105 Ar-C (C2, C6)
~ 98 Ar-C (C4)
~ 60 Pyrrolidine C2
~ 55 -OCH₃
~ 47 Pyrrolidine C5
~ 35 Pyrrolidine C3
~ 26 Pyrrolidine C4

Note: Predicted values based on typical carbon chemical shifts.

To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyrrolidine and dimethoxybenzene moieties, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignments of the C2-H, C3-H₂, C4-H₂, and C5-H₂ groups of the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₇NO₂), the exact molecular weight is 207.1259 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula.

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. The most common fragmentation pathways for related α-substituted pyrrolidines often involve the pyrrolidine ring. wvu.edu Key fragmentation events would likely include:

Alpha-cleavage: The bond between the pyrrolidine ring and the benzene ring can break, leading to the formation of a dimethoxybenzyl radical and a protonated pyrrolidine fragment or an iminium ion.

Ring cleavage: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage adjacent to the nitrogen atom. A characteristic fragmentation for 2-substituted pyrrolidines involves the formation of an iminium ion at m/z 70. wvu.edu

Table 3: Predicted Mass Spectrometry Fragments

m/z Possible Fragment Ion
207 [M]⁺ (Molecular Ion)
208 [M+H]⁺ (Protonated Molecule)
135 [C₈H₇O₂]⁺ (Dimethoxybenzoyl cation)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. The spectra provide a unique "fingerprint" for the compound.

Key expected absorption bands in the IR spectrum would include:

A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

Multiple sharp peaks just above 3000 cm⁻¹ for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching.

Aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1470 cm⁻¹.

Strong, characteristic C-O stretching bands for the aryl ether methoxy groups, typically found in the 1250-1000 cm⁻¹ region. mdpi.com

A C-N stretching vibration in the 1250-1020 cm⁻¹ range. researchgate.net

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3400 N-H Stretch Secondary Amine
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic
~1600, ~1470 C=C Stretch Aromatic Ring
1250-1000 C-O Stretch Aryl Ether

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC on silica (B1680970) gel plates is routinely used to monitor the progress of a synthesis. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol, would allow for quick separation and visualization of the product from starting materials and byproducts.

Column Chromatography: For purification on a larger scale, flash column chromatography using silica gel as the stationary phase is the standard method. The solvent system is typically determined by optimizing the separation on TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the final purity of the compound with high accuracy. A reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water (often containing a small amount of an acid like formic acid to ensure the amine is protonated and produces sharp peaks) is a common approach. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. Derivatization of the amine group might be necessary to improve its chromatographic behavior.

Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy techniques are essential for confirming the absolute stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a solution of a chiral compound. It is a fundamental property of enantiomers, with each enantiomer rotating the light to an equal but opposite degree. The specific rotation ([α]) is a standardized measure of this rotation and is a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration).

For this compound, the experimentally determined specific rotation would confirm its enantiomeric identity. A positive sign (+) indicates dextrorotation (rotation to the right), while a negative sign (-) indicates levorotation (rotation to the left). The magnitude and sign of the specific rotation are highly sensitive to the solvent used, due to differing solute-solvent interactions. nih.gov The absolute configuration cannot be determined from the sign of rotation alone but is confirmed by comparing the measured value to that of a known standard or through other analytical methods.

Table 2: Illustrative Optical Rotation Data

Compound Solvent Concentration (c, g/100mL) Wavelength (λ, nm) Specific Rotation [α]
This compound Methanol 1.0 589 (Na D-line) [Value]°

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. Enantiomers will produce mirror-image CD spectra.

For this compound, the dimethoxybenzene moiety acts as a chromophore. The electronic transitions within this chromophore, when perturbed by the chiral pyrrolidine ring, give rise to characteristic CD signals (Cotton effects). rsc.org The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter.

In modern research, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A good match between the experimental and calculated spectra for a specific enantiomer provides powerful evidence for the assignment of its absolute configuration.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on its electronic structure. These ab initio and density functional theory (DFT) methods solve quantum mechanical equations to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. libretexts.orgnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.com Functionals such as B3LYP combined with basis sets like 6-311G(d,p) have been shown to provide reliable results for organic molecules, including dimethoxybenzene derivatives. nih.goviucr.orgnih.gov

For 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, a DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles. The geometry of the 1,3-dimethoxybenzene (B93181) ring is expected to be largely planar, while the pyrrolidine (B122466) ring will adopt a non-planar, puckered conformation. nih.gov The calculated geometric parameters are generally in good agreement with experimental data obtained from methods like X-ray crystallography. nih.gov

Interactive Table 1: Predicted Geometrical Parameters from DFT Calculations for Core Moieties. Note: The following data is representative of the core structures of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, based on DFT calculations of analogous compounds.

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond LengthC(ar)-C(ar)~1.39 Å
Bond LengthC(ar)-O~1.36 Å
Bond LengthO-CH₃~1.42 Å
Bond LengthC(ar)-C(pyrr)~1.51 Å
Bond LengthC(pyrr)-N~1.47 Å
Bond AngleC(ar)-O-CH₃~117°
Bond AngleC(pyrr)-N-C(pyrr)~108°
Dihedral AngleC-C-O-C~4°

Data adapted from studies on dimethoxybenzene and pyrrolidine derivatives. iucr.orgnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, the electron-rich dimethoxybenzene ring and the nitrogen lone pair on the pyrrolidine ring are expected to be the primary contributors to the HOMO. The LUMO is likely distributed across the antibonding orbitals of the aromatic system. The HOMO and LUMO energies are used to calculate various quantum chemical descriptors that quantify reactivity. nih.gov

Interactive Table 2: Key Quantum Chemical Reactivity Descriptors.

DescriptorFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOMeasures chemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to accept electrons.

Formulas are based on Koopmans' theorem within the framework of FMO theory.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic interactions between different parts of the molecular structure.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com

In an MEP map, regions of negative potential are typically colored red and correspond to areas with high electron density, which are susceptible to electrophilic attack. Regions of positive potential are colored blue, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral potential.

For 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene, the MEP map would show:

Negative Potential (Red): Concentrated around the electronegative oxygen atoms of the two methoxy (B1213986) groups and, to a lesser extent, the nitrogen atom of the pyrrolidine ring. These are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring and the hydrogens of the aromatic ring, identifying them as sites for nucleophilic attack and hydrogen bond donation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated physiological environment. nih.gov Studies on various pyrrolidine derivatives have successfully used MD simulations to assess their stability and binding mechanisms. nih.govtandfonline.com

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility. researchgate.net Its motional behavior is often described by a concept called pseudorotation, where the ring continuously puckers without significant energy barriers. researchgate.netacs.org The two most common, low-energy conformations are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no three atoms are coplanar). nih.gov

The puckering of the pyrrolidine ring can be described by two predominant modes relative to the substituent at the C2 position:

Endo puckering: The C4 atom is displaced on the same side as the C2 substituent.

Exo puckering: The C4 atom is displaced on the opposite side of the C2 substituent. nih.gov

The specific conformation adopted by the pyrrolidine ring in 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene can be influenced by substituents and intramolecular interactions. semanticscholar.org Computational analysis, particularly MD simulations, can map the energy landscape of this pseudorotation, identifying the most stable conformers and the energy barriers between them, which is crucial for understanding its interactions and biological function. acs.org

Protein-Ligand Interaction Dynamics

While specific molecular dynamics (MD) simulation studies for 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene are not extensively detailed in publicly available literature, the methodology is crucial for understanding how a ligand like this might behave in a biological environment. MD simulations provide a dynamic view of the protein-ligand complex over time, revealing the stability of binding poses, the influence of solvent, and the conformational changes that may occur upon binding.

In Silico Screening and Rational Design Principles

In silico methods are fundamental to modern drug discovery, enabling the rational design of new molecules and the screening of vast virtual libraries to identify promising candidates. These approaches leverage the structural information of the target compound to predict its biological activity and guide synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mechanism and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In studies involving structurally related pyrrolidine and nitrogen-containing heterocyclic compounds, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For instance, derivatives have been docked against enzymes like acetylcholinesterase (AChE) and bacterial flavohemoglobin (flavoHB) to explore their potential as anti-Alzheimer's and antibacterial agents, respectively. researchgate.netnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be computationally placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity for various poses. The results often reveal critical amino acid residues involved in the interaction.

Table 1: Example of Molecular Docking Results for a Hypothetical Target This table is illustrative and based on typical data from docking studies.

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-8.5TYR 84, TRP 279Pi-Pi Stacking
Hydrogen Bonds2SER 122, ASP 72H-bond Donor/Acceptor
Hydrophobic Interactions5PHE 330, LEU 282Hydrophobic
RMSD (Å)1.2N/AN/A

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The primary goal is to predict the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govbrieflands.com Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that relates these descriptors to the observed activity. nih.gov

For a scaffold like this compound, a QSAR study would involve synthesizing a library of analogues with varied substituents and testing their biological activity. The resulting data would be used to build a predictive model. A statistically robust QSAR model, indicated by a high correlation coefficient (R²) and cross-validated R² (Q²), can then guide the design of new derivatives with potentially enhanced potency. nih.gov

Table 2: Key Parameters in QSAR Model Validation This table illustrates common statistical metrics for evaluating a QSAR model's reliability.

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).> 0.6
Q² (Cross-validated R²) Measures the predictive ability of the model, determined through cross-validation techniques like leave-one-out.> 0.5 for a good model
F-test (Fischer's value) Indicates the statistical significance of the regression model.High value
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors.Low value

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific biological target. nih.gov This "pharmacophore hypothesis" serves as a 3D query to screen large virtual databases of chemical compounds to find novel molecules that match the model and are therefore likely to be active. nih.govdergipark.org.tr

The process begins by aligning a set of known active molecules and abstracting their common chemical features. The best-generated pharmacophore model is then validated using a test set of active and inactive compounds. nih.gov Once validated, this model can be used to screen libraries like the ZINC database, filtering millions of compounds down to a manageable number of "hits." nih.gov These hits can then be subjected to further analysis, such as molecular docking, to refine the selection before being prioritized for acquisition or synthesis and biological evaluation.

Research Applications and Biological Relevance Mechanism Focused

Role as a Privileged Scaffold in Ligand Design for Specific Receptors and Enzymes

The unique three-dimensional structure of the pyrrolidine (B122466) ring, combined with the electronic properties of the dimethoxybenzene group, makes this scaffold an excellent starting point for the design of specific ligands for various enzymes and receptors. nih.gov The pyrrolidine ring's non-planar, puckered nature allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets. nih.gov

Enzyme Inhibition Studies

Derivatives of the pyrrolidine-dimethoxybenzene scaffold have been investigated as inhibitors of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.com While direct studies on 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene are limited, related structures incorporating a dimethoxy-indanone moiety, such as E2020 (Donepezil), have shown potent and specific AChE inhibition. nih.gov Kinetic studies of E2020 revealed a mixed-type inhibition of AChE, indicating strong binding to the enzyme. nih.gov The dimethoxybenzene portion of these molecules is crucial for their interaction with the active site of AChE. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. researchgate.net They work by preventing the degradation of incretin (B1656795) hormones, which play a role in glucose homeostasis. researchgate.net Several pyrrolidine-based compounds have been developed as potent and selective DPP-4 inhibitors. researchgate.netnih.gov For instance, a series of 3-amino-4-substituted pyrrolidine derivatives showed significant DPP-4 inhibitory activity. nih.gov The pyrrolidine scaffold serves to mimic the natural substrate of the enzyme, allowing for tight binding to the active site. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. mdpi.com Derivatives of pyrrolidine-2,5-dione have been synthesized and shown to be potent tyrosinase inhibitors. rsc.org For example, hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase. rsc.org The mechanism of inhibition often involves the chelation of copper ions within the enzyme's active site. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. nih.govnih.gov While specific research on this compound as a urease inhibitor is not widely available, other pyrrolidine derivatives have been explored. For example, (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (captopril) has demonstrated potent in vitro urease inhibitory activity. google.com

Receptor Modulation Research

The pyrrolidine-dimethoxybenzene scaffold has also been utilized in the development of ligands that modulate the activity of various receptors.

Androgen Receptors: Research into the modulation of androgen receptors by compounds with the 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene scaffold is an emerging area. While specific data is limited, the broader class of pyrrolidine derivatives has been investigated as selective androgen receptor modulators (SARMs). nih.gov

CXCR4 Chemokine Receptors: The CXCR4 receptor is involved in cancer metastasis and inflammation, making it an attractive therapeutic target. nih.gov Pyrrolidine-based structures have been designed as potent CXCR4 antagonists. nih.gov

Orexin (B13118510) Receptors: Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are being developed for the treatment of insomnia. nih.govnih.gov Pyrrolidin-2-one derivatives have been identified as centrally acting orexin receptor antagonists. nih.govresearchgate.net These compounds have been optimized to achieve good brain exposure and have shown efficacy in promoting sleep in animal models. nih.gov

Toll-like Receptor 9 (TLR9): TLR9 is a component of the innate immune system, and its dysregulation has been linked to autoimmune diseases. nih.govnih.gov Small molecule antagonists of TLR9 are therefore of therapeutic interest. patsnap.com Dihydropyrrolo[2,3-d]pyrimidine derivatives have been discovered as potent and selective TLR9 antagonists. nih.gov The pyrrolidine moiety in some of these derivatives was found to contribute to strong TLR9 antagonism. nih.gov

Exploration of Biological Activities in Preclinical Research Models

The biological effects of pyrrolidine-dimethoxybenzene derivatives have been further characterized in various preclinical models, providing insights into their potential therapeutic applications.

In Vitro Studies

In vitro studies, including cell-based and enzyme assays, have been instrumental in elucidating the mechanisms of action of these compounds. nih.gov

Enzyme Assays: As detailed in the enzyme inhibition section, various derivatives have been tested against purified enzymes to determine their inhibitory potency, often reported as IC50 values. For example, a series of N-substituted pyrrolidine-2,5-dione derivatives showed potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values in the low micromolar to submicromolar range. nih.gov

Cell-based Assays: Cell-based assays have been used to assess the effects of these compounds in a more biologically relevant context. For instance, the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives was evaluated through albumin denaturation and anti-protease assays. nih.gov In other studies, the viability of cancer cell lines was measured after treatment with pyrrolidone derivatives to assess their anticancer activity. mdpi.com

In Vivo Preclinical Models

The therapeutic potential of these compounds has been further investigated in animal models of various diseases.

Anticonvulsant Activity in Animal Models: A significant body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives. nih.govmdpi.comnih.govmdpi.comsemanticscholar.orgmdpi.com These compounds have been evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.commdpi.com Several derivatives have demonstrated a broad spectrum of anticonvulsant activity with favorable safety profiles. mdpi.comnih.gov For example, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure properties in these models. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Pyrrolidine-Dimethoxybenzene Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrrolidine-dimethoxybenzene derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities.

For instance, in the development of orexin receptor antagonists, fine-tuning of the C-3 substitution on the pyrrolidin-2-one ring was critical for aligning in vitro potency with metabolic stability and improved pharmacokinetic properties. nih.gov Similarly, for TLR9 antagonists, SAR studies revealed that while a high level of chemical diversity was tolerated at the C-5 piperidine (B6355638) position, the substitution pattern of the C-2 phenyl group had a more significant impact on TLR7 versus TLR9 selectivity. nih.gov In the case of DPP-4 inhibitors, the introduction of a gem-difluoro group to a lactam moiety attached to the pyrrolidine ring was found to increase the inhibitory potency. researchgate.net These studies highlight how systematic modifications to the pyrrolidine-dimethoxybenzene scaffold can lead to the development of highly potent and selective therapeutic agents.

Data Tables

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives

Compound ClassEnzymeIC50 ValueReference
N-substituted pyrrolidine-2,5-dioneCOX-20.98 µM nih.gov
Hydroxybenzylidenyl pyrrolidine-2,5-dioneTyrosinase2.23 µM rsc.org
(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidUrease16.6 µM google.com

Table 2: Receptor Modulation by Pyrrolidine Derivatives

Compound ClassReceptorActivity (IC50/EC50)Reference
Dihydropyrrolo[2,3-d]pyrimidineTLR93.5 nM nih.gov
3-amino-4-substituted pyrrolidineDPP-423 nM researchgate.net

Table 3: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models

CompoundSeizure ModelED50 Value (mg/kg)Reference
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES68.30 mdpi.com
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione6 Hz (32 mA)28.20 mdpi.com
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide DerivativeMES45.6 nih.gov
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Derivative6 Hz (32 mA)39.5 nih.gov

Influence of Pyrrolidine Substitution and Stereochemistry on Biological Activity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous biologically active compounds. nih.govresearchgate.net Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for specific interactions with biological targets. nih.gov The stereochemistry at the C2 position of the pyrrolidine ring, as denoted by the '(2S)' configuration in the target molecule, is of paramount importance in determining biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies at enantioselective protein targets. nih.gov

The table below summarizes the influence of pyrrolidine stereochemistry on the biological activity of various compounds, illustrating the critical role of this structural feature.

Compound ClassStereochemical FeatureInfluence on Biological ActivityReference
Neuronal Nitric Oxide Synthase (nNOS) InhibitorsChiral pyrrolidine coreEssential for high-affinity binding and selectivity. nih.gov
Proline-containing peptidesHydroxylation at C4Greater impact on cis-trans isomerization compared to C3 substitution. acs.org
CK1 Kinase InhibitorsEnantiopure hydroxyl-functionalized pyrrolidinePromotes selectivity for the CK1 enzyme. nih.gov
CXCR4 Antagonists(S)-pyrrolidine derivativesDemonstrated excellent binding affinity to the CXCR4 receptor. nih.gov

Role of Dimethoxybenzene Substituents on Molecular Recognition and Interactions

The 1,3-dimethoxybenzene (B93181) moiety in this compound is another key determinant of its potential biological activity. Dimethoxybenzene derivatives are known to be versatile compounds with significant pharmaceutical applications. hmdb.ca The methoxy (B1213986) groups can act as hydrogen bond acceptors and their orientation on the benzene (B151609) ring influences the electronic properties and the potential for intermolecular interactions.

The 1,3-dimethoxy substitution pattern can influence the molecule's conformation and its ability to fit into specific binding pockets. The methoxy groups can engage in hydrogen bonding with amino acid residues such as arginine and tyrosine in a protein's active site. Furthermore, the aromatic ring itself can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

In the context of drug design, the dimethoxybenzene unit can serve as a key pharmacophoric element. For instance, 1,3-dimethoxybenzene has been utilized in the synthesis of various bioactive molecules. sigmaaldrich.comwikipedia.org The metabolic stability of a molecule can also be influenced by the presence of methoxy groups, which can be subject to O-demethylation by cytochrome P450 enzymes.

The following table highlights the types of molecular interactions the 1,3-dimethoxybenzene moiety can participate in, which are crucial for molecular recognition by biological targets.

Interaction TypeDescriptionPotential Interacting Protein Residues
Hydrogen BondingThe oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.Arginine, Tyrosine, Serine, Threonine, Asparagine, Glutamine
π-π StackingThe aromatic benzene ring can stack with the aromatic rings of certain amino acid side chains.Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsThe nonpolar benzene ring and methyl groups can interact with hydrophobic pockets in a protein.Leucine, Isoleucine, Valine, Alanine
Cation-π InteractionsThe electron-rich aromatic ring can interact favorably with positively charged amino acid side chains.Lysine, Arginine

Design and Synthesis of Advanced Probes and Tool Compounds for Chemical Biology Research

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of advanced probes and tool compounds for chemical biology research. Such tools are invaluable for elucidating biological pathways, identifying new drug targets, and studying drug-target interactions.

Incorporation into Hybrid Molecular Architectures for Multi-target Approaches

The concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets, has gained significant traction in recent years for the treatment of complex diseases. nih.govebi.ac.uk The pyrrolidine scaffold is frequently used in the construction of such hybrid molecules due to its versatility and ability to present substituents in a well-defined three-dimensional arrangement. ccspublishing.org.cn

Derivatives of this compound could be incorporated into hybrid molecular architectures to create multi-target ligands. For example, the pyrrolidine nitrogen could be functionalized with another pharmacophore known to interact with a different target. This approach has been successfully employed in the development of multi-target agents for various diseases. A review on multi-target-directed ligands targeting G-protein-coupled receptors highlights the strategy of linking two distinct pharmacophores to create a single molecule with dual activity. nih.gov

The design of such hybrid molecules requires a deep understanding of the structure-activity relationships of each pharmacophore and the nature of the linker connecting them. The linker's length and flexibility are critical for allowing the individual pharmacophores to bind optimally to their respective targets.

Development of Fluorescent or Tagged Analogues for Mechanistic Studies

To investigate the mechanism of action and identify the cellular targets of bioactive molecules, fluorescent or tagged analogues are indispensable tools in chemical biology. These probes typically consist of the bioactive scaffold, a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag), and a linker.

A fluorescent analogue of this compound could be synthesized by attaching a fluorophore to a position on the molecule that does not interfere with its biological activity. Such a probe would allow for the visualization of the molecule's distribution within cells and tissues, providing insights into its uptake, localization, and potential sites of action. Recently, a specific fluorescent probe for the detection of pyrrolidine has been developed, demonstrating the feasibility of creating such tools. nih.gov

Alternatively, a tagged analogue, for instance, with a biotin tag, could be used for affinity-based target identification. In this approach, the tagged compound is incubated with a cell lysate, and the protein-ligand complexes are captured using streptavidin-coated beads. The bound proteins can then be identified by mass spectrometry, revealing the direct molecular targets of the bioactive compound. The synthesis of such probes requires careful consideration of the attachment point of the tag and the linker to ensure that the biological activity of the parent molecule is retained.

The development of these chemical biology tools based on the this compound scaffold would significantly advance our understanding of its biological functions and therapeutic potential.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future efforts in the synthesis of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene and its analogs will likely focus on developing more efficient and environmentally friendly methods. Traditional synthetic routes often involve multiple steps, hazardous reagents, and generate significant waste. Modern synthetic chemistry is increasingly emphasizing "green chemistry" principles, which aim to reduce the environmental impact of chemical processes. chemheterocycles.com

Key areas for development include:

Catalytic Asymmetric Synthesis: The development of novel catalysts, including organocatalysts and transition-metal catalysts, will be crucial for the stereoselective synthesis of chiral pyrrolidine (B122466) derivatives. unibo.it This is particularly important for producing enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities. nih.govnih.govresearchgate.netdntb.gov.uasemanticscholar.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and the potential for automation. rsc.org Applying flow chemistry to the synthesis of these compounds could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer high selectivity and operate under mild reaction conditions, making them an attractive option for sustainable chemical synthesis.

Synthetic ApproachPotential Advantages
Catalytic Asymmetric SynthesisHigh enantioselectivity, production of pure stereoisomers.
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid generation of molecular diversity.
Flow ChemistryImproved safety, scalability, and reproducibility.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.

Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. tandfonline.comnih.govscispace.com For pyrrolidine-dimethoxybenzene scaffolds, these approaches can accelerate the design and optimization of new drug candidates.

Future computational research will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies can help to identify the key structural features that are responsible for the biological activity of a series of compounds. tandfonline.com This information can then be used to design new molecules with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how a molecule will bind to its biological target and to study the stability of the resulting complex. tandfonline.comnih.gov This can provide valuable insights into the mechanism of action and guide the design of more effective inhibitors.

De Novo Drug Design: Advanced algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific biological target. This approach has the potential to dramatically accelerate the discovery of new drug candidates.

ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a molecule. tandfonline.com This can help to identify potential liabilities early in the drug discovery process and reduce the risk of late-stage failures.

Exploration of New Biological Targets and Mechanisms of Action for Pyrrolidine-Dimethoxybenzene Scaffolds

The pyrrolidine scaffold is found in a wide range of biologically active compounds, including natural products and approved drugs. nih.govfrontiersin.org This suggests that the pyrrolidine-dimethoxybenzene scaffold may also have the potential to interact with a variety of biological targets.

Future research in this area will focus on:

Target Identification and Validation: High-throughput screening and other experimental techniques can be used to identify new biological targets for this class of compounds. Once a target has been identified, further studies will be needed to validate its role in disease and to confirm that it is a suitable target for therapeutic intervention.

Mechanism of Action Studies: Detailed biochemical and cellular studies will be necessary to elucidate the precise mechanism by which these compounds exert their biological effects. This will provide a deeper understanding of their therapeutic potential and may reveal new opportunities for drug development.

Phenotypic Screening: In addition to target-based approaches, phenotypic screening can be used to identify compounds that have a desired effect on a cellular or organismal phenotype, without prior knowledge of the biological target. This can be a powerful approach for discovering first-in-class drugs with novel mechanisms of action.

Application in Advanced Chemical Biology Methodologies and Drug Discovery Research

The versatility of the pyrrolidine-dimethoxybenzene scaffold makes it well-suited for use in a variety of advanced chemical biology and drug discovery techniques.

Future applications may include:

High-Throughput Screening (HTS): Libraries of pyrrolidine-dimethoxybenzene derivatives can be synthesized and screened against large panels of biological targets to identify new hits for drug discovery programs. pharm.ai

Fragment-Based Drug Design (FBDD): The pyrrolidine-dimethoxybenzene scaffold can be used as a starting point for the development of larger, more potent drug candidates through fragment-based approaches. nih.gov In FBDD, small molecular fragments that bind to a biological target are identified and then linked together or grown to create a lead compound.

Encoded Library Technology (ELT): ELT allows for the synthesis and screening of massive libraries of compounds, each of which is attached to a unique DNA tag. nih.govresearchgate.netnih.gov This technology could be used to explore a vast chemical space around the pyrrolidine-dimethoxybenzene scaffold and to identify potent and selective binders to a wide range of targets.

Chemical Probes: Labeled derivatives of 5-((2s)-Pyrrolidin-2-yl)-1,3-dimethoxybenzene could be synthesized and used as chemical probes to study the localization and function of their biological targets in living cells.

Drug Discovery TechniqueApplication for Pyrrolidine-Dimethoxybenzene Scaffolds
High-Throughput Screening (HTS)Identification of initial hits against a wide range of biological targets.
Fragment-Based Drug Design (FBDD)Use as a core scaffold for building more potent and selective drug candidates.
Encoded Library Technology (ELT)Exploration of vast chemical space to identify novel binders.
Chemical ProbesInvestigation of the biological function and localization of targets in cellular systems.

Q & A

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in yield and purity?

  • Methodology :
  • Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., stirring rate, reagent stoichiometry) affecting reproducibility.
  • Multivariate Analysis : Use PCA or PLS regression to correlate process parameters with QC outcomes (HPLC purity, yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.